molecular formula C20H22BrNO4S B2704671 4-(4-Bromobenzyl)-1-tosylpiperidine-4-carboxylic acid CAS No. 1170190-35-8

4-(4-Bromobenzyl)-1-tosylpiperidine-4-carboxylic acid

Cat. No. B2704671
CAS RN: 1170190-35-8
M. Wt: 452.36
InChI Key: QKKGZUWSSOMUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that includes several functional groups: a bromobenzyl group, a tosyl group, a piperidine ring, and a carboxylic acid group . Each of these groups contributes to the overall properties of the molecule.


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 4-bromobenzyl alcohol have been synthesized through various methods, including oxidation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. For example, the bromobenzyl group would consist of a benzene ring with a bromine atom and a methyl group attached . The tosyl group, a sulfonate ester, would be attached to the nitrogen atom of the piperidine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the bromine atom in the bromobenzyl group could potentially be replaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the bromine atom could increase its molecular weight .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of aryl or vinyl boron compounds with organic halides or triflates4-(4-Bromobenzyl)-1-tosylpiperidine-4-carboxylic acid can serve as a boron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.

Aminomethyl-Substituted Biaryl Library Synthesis

By using 4-(4-Bromobenzyl)-1-tosylpiperidine-4-carboxylic acid , researchers can prepare aminomethyl-substituted biaryl libraries. Sequential N-alkylation of various amines with this compound leads to the formation of diverse biaryl structures . These libraries are useful for drug discovery and optimization.

Anti-COX-2 Activity

In vitro experiments have demonstrated that 4-(4-Bromobenzyl)-1-tosylpiperidine-4-carboxylic acid possesses high anti-COX-2 (cyclooxygenase-2) activity, with an IC50 value of 6 μM. This suggests its potential as a lead compound for developing more potent COX inhibitors . COX inhibitors are relevant in treating inflammation-related conditions.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended to be a drug, it could interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many brominated compounds are considered hazardous and can cause skin and eye irritation .

properties

IUPAC Name

4-[(4-bromophenyl)methyl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO4S/c1-15-2-8-18(9-3-15)27(25,26)22-12-10-20(11-13-22,19(23)24)14-16-4-6-17(21)7-5-16/h2-9H,10-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKGZUWSSOMUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(CC3=CC=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.